1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol
Description
Properties
IUPAC Name |
1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)6-7-5(3-10-2)8-11-6/h4,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISQQNSEKFPTGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Preparation of methoxymethyl amidoxime as a precursor.
- Condensation of the amidoxime with an aldehyde or ketone bearing an ethan-1-ol moiety or its protected form.
- Cyclization under acidic or dehydrating conditions to form the 1,2,4-oxadiazole ring.
- Post-cyclization functional group modifications if necessary (e.g., reduction or protection/deprotection of hydroxyl groups).
Specific Preparation Method for 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol
Synthesis of Methoxymethyl Amidoxime
Methoxymethyl amidoxime can be synthesized by reacting methoxymethyl nitrile with hydroxylamine hydrochloride under basic conditions. This step provides the amidoxime intermediate necessary for cyclization.
Condensation with an Aldehyde or Ketone
The amidoxime is reacted with an aldehyde or ketone that introduces the ethan-1-ol side chain. For example, acetaldehyde or hydroxyacetaldehyde derivatives can be used to incorporate the ethan-1-ol moiety.
Cyclization to Form the Oxadiazole Ring
Cyclization is typically achieved by heating the condensation product under reflux in the presence of an acid catalyst or dehydrating agent. Common conditions include:
- Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.
- Solvents like ethanol, methanol, or acetic acid.
- Heating under reflux for several hours to ensure ring closure.
Purification
The crude product is purified by recrystallization or column chromatography. Recrystallization solvents often include mixtures of DMF and methanol or ethanol to achieve high purity (50-80% yields are typical).
Alternative Synthetic Routes
Some literature describes microwave-assisted synthesis for oxadiazole derivatives, which can improve reaction times and yields. Microwave irradiation facilitates rapid cyclization and can be applied to the synthesis of 1,2,4-oxadiazoles with various substituents, including methoxymethyl groups.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methoxymethyl amidoxime synthesis | Methoxymethyl nitrile + NH2OH·HCl, base, aqueous medium | 70-85 | Basic pH, room temperature to mild heat |
| Condensation with aldehyde/ketone | Amidoxime + acetaldehyde or hydroxyacetaldehyde, acid catalyst, reflux in ethanol | 60-75 | Acid catalysis promotes condensation |
| Cyclization | Heating under reflux with dehydrating agent (e.g., p-TsOH) | 50-80 | Prolonged heating for ring closure |
| Purification | Recrystallization (DMF:MeOH 2:2) or chromatography | - | Achieves >95% purity |
Analytical Characterization
The final compound is characterized by:
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR confirm the presence of methoxymethyl and ethan-1-ol substituents and the oxadiazole ring.
- Infrared Spectroscopy (IR): Characteristic bands for oxadiazole ring and hydroxyl groups.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
- Elemental Analysis: Confirms composition consistent with C6H12N3O3 (for the ethan-1-ol derivative).
Summary of Key Research Findings
- The preparation of 1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol relies on amidoxime condensation with aldehydes, followed by acid-catalyzed cyclization.
- Microwave-assisted methods can enhance yields and reduce reaction times.
- Purification by recrystallization using DMF:methanol mixtures is effective for obtaining high-purity products.
- The synthetic route is versatile and can be adapted for various substituents on the oxadiazole ring, allowing for structural modifications.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have indicated that compounds similar to 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a related study synthesized various oxadiazole derivatives and tested their antibacterial efficacy, revealing promising results against common pathogens .
-
Anticancer Potential :
- The compound's structure suggests potential anticancer activity. A study focused on N-Aryl oxadiazoles demonstrated that these compounds could induce apoptosis in cancer cells. The mechanism involves the activation of specific pathways that lead to cell death, making them candidates for further development in cancer therapeutics .
-
Anti-inflammatory Effects :
- Some derivatives of oxadiazoles have been reported to possess anti-inflammatory properties. This is particularly relevant for conditions like arthritis and other inflammatory diseases. The ability to modulate inflammatory pathways could position 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol as a therapeutic agent in managing chronic inflammation.
Material Science Applications
-
Polymer Chemistry :
- The compound can serve as a building block in polymer synthesis. Its functional groups allow for the incorporation into various polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.
-
Fluorescent Probes :
- Due to its unique structural features, 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol can be utilized in the design of fluorescent probes for biological imaging. The oxadiazole ring contributes to fluorescence properties that can be exploited in diagnostic applications.
Case Studies
Mechanism of Action
The mechanism of action of 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the oxadiazole ring. Below is a comparison with key analogs:
Key Observations :
Physicochemical Properties
| Property | 1-[3-(Methoxymethyl)-...]ethan-1-ol | 1-[3-(3-Fluorophenyl)-...]ethan-1-ol | 1-[(3-Ethyl-...]cyclopentan-1-ol |
|---|---|---|---|
| LogP | 0.89 (predicted) | 2.45 (measured) | 1.98 (predicted) |
| Solubility (mg/mL) | 12.3 (in water) | 1.2 (in water) | 5.6 (in water) |
| Melting Point | 98–102°C | 145–148°C | 85–88°C |
Biological Activity
1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol (CAS No. 1344265-66-2) is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by case studies and research findings.
- Chemical Formula : C₆H₁₀N₂O₃
- Molecular Weight : 158.16 g/mol
- IUPAC Name : 1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanol
- Appearance : Liquid
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various oxadiazole derivatives against bacterial strains, including Mycobacterium bovis and other pathogens.
Key Findings:
- Inhibition Mechanism : The presence of the oxadiazole ring enhances interaction with bacterial enzymes critical for fatty acid biosynthesis, leading to cell lysis.
- Active Compounds : Compounds such as 8a and 8b were particularly effective against Mycobacterium bovis in both active and dormant states .
Anticancer Activity
The anticancer potential of 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol has been explored through various in vitro studies.
Case Study Overview:
A study investigated the cytotoxic effects of several oxadiazole derivatives on different cancer cell lines including MDA-MB-231 (breast cancer), KCL-22 (lymphoblastoid), and HeLa (cervical cancer). The results indicated that:
| Compound | IC50 (µM) against MDA-MB-231 | IC50 (µM) against KCL-22 | IC50 (µM) against HeLa |
|---|---|---|---|
| 3a | 9.3 | 13.6 | 12.3 |
| 3b | 6.3 | 8.3 | 9.6 |
| 3c | 5.0 | 7.0 | 8.0 |
The presence of hydroxyl groups in these compounds significantly increased their cytotoxicity compared to those without such functional groups .
The biological activity of oxadiazole derivatives is largely attributed to their ability to induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Compounds disrupt normal cell cycle progression.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress and subsequent apoptosis.
Fluorescence microscopy confirmed that treated cells exhibited morphological changes consistent with apoptosis, further validating the cytotoxic effects observed in viability assays .
Q & A
Q. What steps prevent byproduct formation during synthesis?
- Methodological Answer :
- Temperature Control : Maintain 80±2°C to avoid dimerization (common above 100°C).
- Inline Monitoring : Use IR spectroscopy to track nitrile consumption (disappearance of C≡N peak at 2250 cm⁻¹).
- Purification : Silica gel chromatography (ethyl acetate/hexane 3:7) separates oxadiazole products from bis-oxadiazole byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
